(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine chemical properties
(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine chemical properties
An In-Depth Technical Guide to (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine: Properties, Synthesis, and Applications
Abstract
(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine is a chiral diamine that serves as a critical structural motif and versatile building block in modern medicinal chemistry and drug development. Its unique architecture, featuring a stereodefined pyrrolidine ring, a tertiary amine, and a primary ethylamine side chain, makes it an invaluable intermediate for synthesizing complex molecular targets with high stereochemical purity. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, validated synthetic routes, and principal applications. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.
Physicochemical and Spectroscopic Profile
The precise characterization of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine is fundamental to its effective use. The following data summarizes its key physical and chemical properties.
Core Chemical Properties
Quantitative data for the compound, primarily sourced from racemic or unspecified stereoisomer samples, are compiled below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂ | [1][2][3] |
| Molecular Weight | 128.22 g/mol | [2][3][4] |
| CAS Number | 422545-96-8 ((R)-enantiomer) 51387-90-7 (racemate) | [2][3][5] |
| Appearance | Liquid; may appear as a light beige to brown powder | [2][4] |
| Density | ~0.909 g/cm³ at 25 °C | [4][] |
| Boiling Point | ~152.7 °C at 760 mmHg | [4][] |
| Refractive Index | n20/D ~1.47 | [2][4] |
| LogP (XLogP3) | 0.2 | [3][4] |
Stereochemistry
The defining feature of this molecule is the chiral center at the C2 position of the pyrrolidine ring. The (R)-configuration is crucial for the stereoselective synthesis of active pharmaceutical ingredients (APIs), where biological activity is often confined to a single enantiomer. The use of the enantiomerically pure form minimizes potential off-target effects and inactive isomeric ballast in the final drug product.
Spectroscopic Signature
Unambiguous structural confirmation is essential for validating synthesis and ensuring purity. Spectroscopic analysis provides a definitive fingerprint of the molecule.[7]
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different chemical environments. Key expected resonances include a singlet for the N-methyl protons (~2.2-2.4 ppm), a series of multiplets for the pyrrolidine ring and ethyl chain protons (~1.5-3.0 ppm), and a broad singlet for the primary amine (NH₂) protons, the chemical shift of which is dependent on solvent and concentration.[7]
-
¹³C NMR Spectroscopy: The carbon spectrum will display seven unique signals corresponding to each carbon atom in the structure. The N-methyl carbon will appear as a distinct peak, with other signals corresponding to the four unique carbons of the pyrrolidine ring and the two carbons of the ethylamine side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions characteristic of its functional groups.[7] Key expected bands include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the alkyl groups (below 3000 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹).[7]
-
Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 128. Key fragmentation patterns would involve the loss of the ethylamine side chain or cleavage of the pyrrolidine ring, providing further structural confirmation.[7]
Synthesis and Reactivity
The synthesis of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine requires stereocontrol to establish the desired (R)-chirality. However, a common and well-documented route for the racemic compound starts from the readily available 1-methyl-2-pyrrolidinone.[2]
Synthetic Workflow from 1-Methyl-2-pyrrolidinone
This two-step process involves the formation of a nitrile intermediate, followed by catalytic hydrogenation.[2]
Caption: Synthesis of 2-(1-Methylpyrrolidin-2-yl)ethanamine.
Experimental Protocol: Synthesis of Racemic 2-(1-Methylpyrrolidin-2-yl)ethanamine
This protocol describes a representative synthesis. Achieving the (R)-enantiomer would require a chiral starting material, a chiral catalyst, or resolution of the final racemic mixture.
Step 1: Formation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile
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Rationale: This step introduces the two-carbon side chain required for the final ethylamine group. The reaction is a condensation between the lactam (1-methyl-2-pyrrolidinone) and acetonitrile.
-
Procedure: In a flame-dried, multi-neck flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), combine 1-methyl-2-pyrrolidinone and acetonitrile.
-
Add a strong base (e.g., sodium amide or potassium tert-butoxide) portion-wise at a controlled temperature to facilitate the condensation.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until TLC or GC analysis indicates the consumption of the starting material.
-
Cool the mixture, carefully quench the reaction with water, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purification can be achieved via vacuum distillation or column chromatography.
Step 2: Hydrogenation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile
-
Rationale: This step reduces the nitrile functional group to a primary amine and also reduces the exocyclic double bond to form the final saturated pyrrolidine ring. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.[2]
-
Procedure: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the nitrile intermediate from Step 1 in a suitable solvent, such as methanol or ethanol.[2]
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).
-
Seal the vessel, purge it with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction to a moderate temperature (e.g., 40-80 °C) and agitate for 12-24 hours.[2]
-
Self-Validation: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by GC-MS to confirm the disappearance of the intermediate and the appearance of the product.
-
Once complete, cool the vessel, vent the hydrogen, and carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield 2-(1-Methylpyrrolidin-2-yl)ethanamine as a liquid.
Chemical Reactivity
The reactivity is dominated by its two amine groups:
-
Primary Amine (-CH₂NH₂): This group is a potent nucleophile and a base. It readily participates in reactions such as acylation, alkylation, reductive amination, and amide bond formation.
-
Tertiary Amine (N-CH₃): This group is also basic and can be quaternized with alkyl halides. It can direct ortho-lithiation on the pyrrolidine ring if suitably activated.
Applications in Research and Drug Development
The primary value of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine lies in its role as a chiral precursor for more complex molecules, particularly those targeting the central nervous system (CNS).[2] The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds.[8]
Caption: Role as a building block in API synthesis.
While specific pharmacological data for this exact compound is limited, the related (R)-2-methylpyrrolidine scaffold is a key component in drugs like Irdabisant, a histamine H3 receptor antagonist.[9][10] This highlights the pharmaceutical industry's interest in this structural class for developing novel therapeutics.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[2]
Hazard Identification
| Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | [2][4] |
| H315 | Causes skin irritation | [2][4] |
| H318 / H319 | Causes serious eye damage / irritation | [2][4][11] |
| H335 | May cause respiratory irritation | [2][4][11] |
Safe Handling and Storage Protocol
Adherence to a strict safety workflow is mandatory when working with this chemical.
Caption: Laboratory safety workflow for handling the amine.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Prevent the formation of aerosols. Keep away from ignition sources, strong acids, and strong oxidizing agents.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][13] Due to its potential hygroscopic and light-sensitive nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.[13]
Conclusion
(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine is a high-value chiral intermediate with a well-defined chemical and spectroscopic profile. Its utility is firmly established in the synthesis of complex, stereochemically pure molecules for pharmaceutical research. Understanding its properties, synthetic pathways, and handling requirements is crucial for any scientist aiming to incorporate this versatile building block into their research and development programs.
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